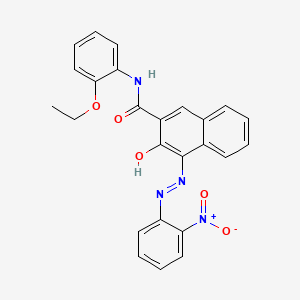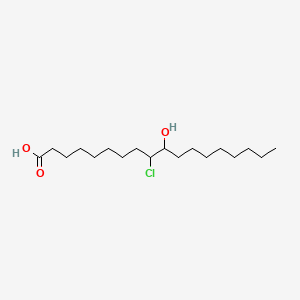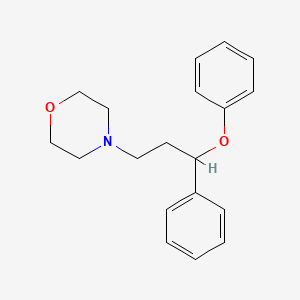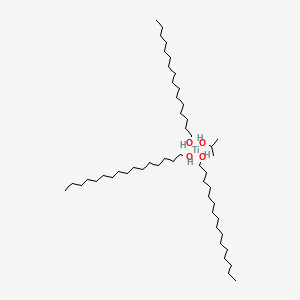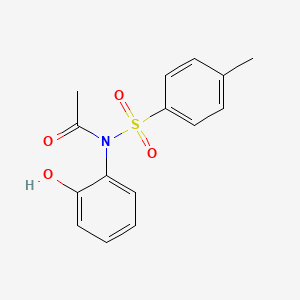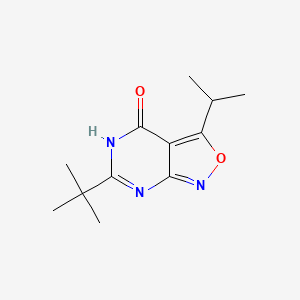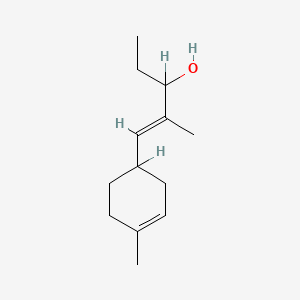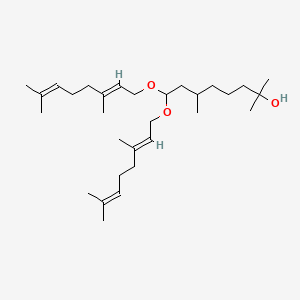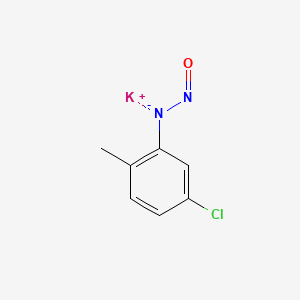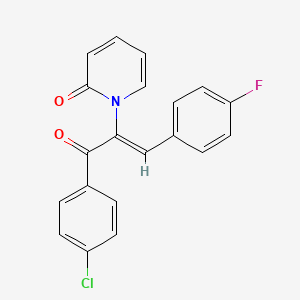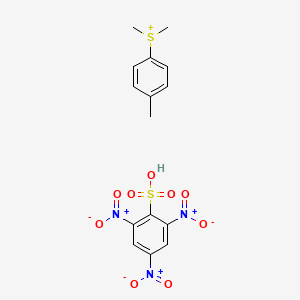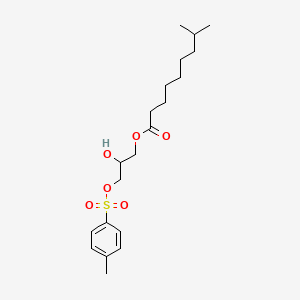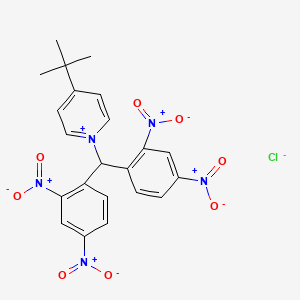
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride is a chemical compound known for its unique structural features and applications in various scientific fields. This compound is characterized by the presence of a pyridinium ring substituted with a tert-butyl group and a bis(2,4-dinitrophenyl)methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride typically involves the reaction of 4-tert-butylpyridine with bis(2,4-dinitrophenyl)methanol under acidic conditions. The reaction proceeds through the formation of an intermediate complex, which is then isolated and purified to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure the purity and yield of the product. The reaction mixture is then subjected to various purification steps, such as recrystallization or chromatography, to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the pyridinium ring or the bis(2,4-dinitrophenyl)methyl group is modified.
Applications De Recherche Scientifique
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride can be compared with other similar compounds, such as:
Bis(2,4-dinitrophenyl)methylpyridinium chloride: Similar structure but without the tert-butyl group.
4-tert-Butylpyridinium chloride: Similar pyridinium ring but without the bis(2,4-dinitrophenyl)methyl group.
Uniqueness: The presence of both the tert-butyl group and the bis(2,4-dinitrophenyl)methyl group makes this compound unique compared to its analogs. This combination of functional groups contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
72964-78-4 |
|---|---|
Formule moléculaire |
C22H20ClN5O8 |
Poids moléculaire |
517.9 g/mol |
Nom IUPAC |
1-[bis(2,4-dinitrophenyl)methyl]-4-tert-butylpyridin-1-ium;chloride |
InChI |
InChI=1S/C22H20N5O8.ClH/c1-22(2,3)14-8-10-23(11-9-14)21(17-6-4-15(24(28)29)12-19(17)26(32)33)18-7-5-16(25(30)31)13-20(18)27(34)35;/h4-13,21H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YFKPEPUEGRCTQU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=[N+](C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


